4,7-Dichlorofuro[2,3-d]pyridazine
Description
Overview of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems are organic compounds characterized by the sharing of one or more atoms between two or more rings, with at least one ring containing an atom other than carbon, such as nitrogen, oxygen, or sulfur. fiveable.meairo.co.in This structural feature imparts a higher degree of rigidity and planarity compared to their non-fused counterparts, which can lead to more specific interactions with biological targets. ias.ac.in The presence of multiple heteroatoms within the fused rings enhances their reactivity and provides diverse opportunities for functionalization, making them valuable building blocks in synthetic organic chemistry. fiveable.me
The significance of fused heterocycles is particularly pronounced in medicinal chemistry, where they form the core structure of numerous pharmaceuticals. airo.co.inijpsr.com Their diverse biological activities span a wide spectrum, including antibacterial, antiviral, antifungal, and anticancer properties. airo.co.in The ability to fine-tune the electronic and steric properties of these molecules through synthetic modifications allows chemists to optimize their therapeutic efficacy and selectivity. fiveable.me
Importance of the Furo[2,3-d]pyridazine Scaffold in Contemporary Heterocyclic Chemistry
The furo[2,3-d]pyridazine scaffold, a bicyclic system composed of a furan (B31954) ring fused to a pyridazine (B1198779) ring, is a prominent member of the fused heterocyclic family. researchgate.net This particular arrangement of atoms creates a unique electronic landscape that has attracted considerable attention from researchers. The pyridazinone moiety, a key component of the furo[2,3-d]pyridazine system, is known to be a versatile pharmacophore associated with a wide range of biological activities, including antihypertensive, analgesic, and anti-inflammatory properties. researchgate.net
Historical Context of 4,7-Dichlorofuro[2,3-d]pyridazine in Academic Literature
The synthesis of furo[2,3-d]pyridazine derivatives has been a subject of investigation for several decades. Early work in this area focused on establishing synthetic routes to the core scaffold and exploring its fundamental reactivity. For instance, research published in the 1970s described the synthesis of various substituted furo[2,3-d]pyridazines, laying the groundwork for future studies. researchgate.netnih.gov
A significant development in the chemistry of this scaffold was the synthesis of this compound. researchgate.netgoogle.com This dichloro-derivative serves as a versatile intermediate, with the chlorine atoms acting as reactive handles for the introduction of various functional groups through nucleophilic substitution reactions. This reactivity allows for the generation of diverse libraries of furo[2,3-d]pyridazine analogs for biological screening.
Scope and Research Objectives for Investigations Involving this compound
The primary research objective for investigations involving this compound is its utilization as a key building block in the synthesis of novel heterocyclic compounds with potential biological activity. cymitquimica.com The two chlorine atoms on the pyridazine ring are susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the systematic modification of the furo[2,3-d]pyridazine scaffold to explore structure-activity relationships (SAR).
Researchers aim to synthesize new derivatives and evaluate their potential as therapeutic agents, particularly in areas such as oncology and infectious diseases. informahealthcare.comnih.gov The design of these new molecules is often guided by computational modeling and a deep understanding of the target biological pathways. The ultimate goal is to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 13177-70-3 |
| Molecular Formula | C6H2Cl2N2O |
| Molecular Weight | 189.00 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8 °C or -20°C, sealed storage, away from moisture |
Data sourced from multiple chemical suppliers. sigmaaldrich.comchemshuttle.comchemsrc.comsigmaaldrich.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dichlorofuro[2,3-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVXBMHCLBNTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500062 | |
| Record name | 4,7-Dichlorofuro[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13177-70-3 | |
| Record name | 4,7-Dichlorofuro[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,7 Dichlorofuro 2,3 D Pyridazine
Established Synthetic Routes to the Furo[2,3-d]pyridazine Core
The primary route to the furo[2,3-d]pyridazine scaffold involves the annulation of a furan (B31954) ring onto a pyridazine (B1198779) precursor. This approach is a common strategy in the synthesis of various fused heterocyclic systems. ias.ac.inacs.org
The synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine can be achieved through cyclization reactions. A common approach involves the reaction of a suitably substituted pyridazine with a furan derivative. smolecule.com For the target compound, a logical precursor is a dichlorinated pyridazine. The synthesis of related derivatives, such as this compound-2-carboxaldehyde, has been documented, indicating established pathways to this specific chlorinated furo[2,3-d]pyridazine system. researchgate.netgoogle.com
The general strategy involves an inverse-electron demand Diels-Alder reaction, where a tetrazine reacts with a furan to form a pyridazine. organic-chemistry.orgd-nb.info Alternatively, and more directly for this target molecule, a nucleophilic substitution reaction can be employed. In this method, a dichloropyridazine precursor reacts with a furan derivative that has appropriate functional groups to facilitate the ring closure and form the fused furan ring.
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. For the synthesis of related chlorofuro[2,3-d]pyridazines, reactions often necessitate elevated temperatures and are conducted under an inert atmosphere. smolecule.com The choice of catalyst is also a key factor in promoting the desired cyclization. While some reactions may proceed thermally, the use of catalysts like palladium on carbon (Pd/C) or iron(III) chloride (FeCl₃) can accelerate the cyclization steps and reduce the formation of byproducts. In other similar heterocyclic ring-closure reactions, silver(I) catalysts have been effectively used. nih.gov
Table 1: Optimization of Reaction Conditions for Furo[2,3-d]pyridazine Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Elevated (e.g., 80-120 °C) | To provide sufficient energy for cyclization and overcome activation barriers. smolecule.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent oxidation and other side reactions with atmospheric components. smolecule.com |
| Catalysis | Lewis Acids (e.g., FeCl₃), Transition Metals (e.g., Pd/C, Ag(I)) | To accelerate the rate-limiting cyclization step and improve reaction efficiency. nih.gov |
| Solvent | Aprotic, high-boiling point (e.g., DMF, Toluene) | To dissolve reactants and facilitate reaction at elevated temperatures. nih.govmdpi.com |
Industrial Synthesis Considerations for this compound
The transition from laboratory-scale synthesis to industrial production introduces challenges related to scalability, cost-effectiveness, and process control. The availability of this compound for bulk industrial production suggests that these challenges have been addressed. echemi.comchemsrc.com
A key consideration for industrial synthesis is the scalability of the chosen synthetic route. The protocol must be robust and reproducible on a large scale. For related furo[2,3-b]pyridines, synthetic routes have been successfully optimized for gram-scale production without the need for extensive purification steps like column chromatography, which is often a bottleneck in scaling up. nih.gov This type of optimization, focusing on high-yielding steps and ease of purification (e.g., through crystallization), is essential for the cost-effective bulk production of this compound.
For industrial-scale manufacturing, continuous flow processes offer significant advantages over traditional batch processing. In the synthesis of the related 4-chlorofuro[2,3-d]pyridazine, continuous flow techniques are utilized to improve both yield and purity. smolecule.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and enhanced safety. smolecule.com The implementation of continuous flow reactors can significantly enhance the efficiency and reproducibility of the synthesis of this compound.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires large reactors | Easily scalable by extending operation time or parallelizing reactors |
| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes at any given time |
| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time smolecule.com |
| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility smolecule.com |
Chemical Reactivity and Derivatization of 4,7 Dichlorofuro 2,3 D Pyridazine
Nucleophilic Substitution Reactions of Chlorine Atoms on the Furo[2,3-d]pyridazine Core
The chlorine atoms at the 4 and 7 positions of the furo[2,3-d]pyridazine core are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives. The substitution can be modulated by the choice of nucleophile, solvent, and reaction conditions. smolecule.commdpi.com
The displacement of chloride ions by nitrogen-based nucleophiles is a fundamental method for derivatizing the furo[2,3-d]pyridazine scaffold. The chlorine atoms can be substituted by various amines under appropriate conditions to form amino-substituted furo[2,3-d]pyridazines. smolecule.com
Research on the related compound, 4,7-dichloro smolecule.comresearchgate.netevitachem.comoxadiazolo[3,4-d]pyridazine 1-oxide, demonstrates its reaction with 2,3,4,4a,9,9a-hexahydro-1H-carbazole. This reaction results in a bis-substitution product, where both chlorine atoms are replaced by the carbazole (B46965) moiety. mdpi.com The efficiency of this bis-amination is influenced by the solvent, with moderate yields achieved when refluxing in acetonitrile (B52724) (MeCN) for 6 hours or heating in dimethylformamide (DMF) at 81°C for 3 hours. mdpi.com Concurrently with the nucleophilic substitution, this specific reaction also involves the elimination of the oxygen atom from the furoxan ring. mdpi.com
Studies on structurally analogous heterocyclic systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provide further insight into amination reactions. Acid-promoted amination using hydrochloric acid (HCl) in water has been shown to be effective, often proceeding at a higher rate than in organic solvents. nih.gov However, it is crucial to maintain a low concentration of acid to minimize the competing hydrolysis reaction. nih.gov The scope of this reaction includes various aniline (B41778) derivatives, although ortho-substituted anilines with low pKₐ values may be unsuitable nucleophiles. nih.gov Aliphatic and benzylic amines can also be used for amination, often in water without the need for an acid catalyst. nih.gov
Table 1: Amination Reactions on Dichloro-pyridazine Scaffolds
| Starting Material | Nucleophile | Solvent/Conditions | Product | Yield | Citation |
|---|---|---|---|---|---|
| 4,7-dichloro smolecule.comresearchgate.netevitachem.comoxadiazolo[3,4-d]pyridazine 1-oxide | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | MeCN, reflux, 6 h | 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- smolecule.comresearchgate.netevitachem.comoxadiazolo[3,4-d]pyridazine | Moderate | mdpi.com |
| 4,7-dichloro smolecule.comresearchgate.netevitachem.comoxadiazolo[3,4-d]pyridazine 1-oxide | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | DMF, 81°C, 3 h | 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- smolecule.comresearchgate.netevitachem.comoxadiazolo[3,4-d]pyridazine | Moderate | mdpi.com |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water, HCl (0.1 equiv) | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | - | nih.gov |
Similar to amination, the chlorine atoms of 4,7-Dichlorofuro[2,3-d]pyridazine can be displaced by sulfur-containing nucleophiles (thiolation). This pathway allows for the synthesis of various sulfur-containing derivatives. smolecule.com
On the related 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, reactions with 2-mercaptopyrimidine (B73435) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) lead to the formation of the corresponding thioether derivatives in high yields. clockss.org Furthermore, studies on 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide (FPTO), a furoxan derivative, show that it reacts with thiols to generate species like nitrite (B80452) (NO₂⁻), S-nitrosoglutathione, and hydroxylamine. nih.gov While the core structure is different, this highlights the reactivity of the pyridazine (B1198779) scaffold towards thiols. nih.gov
Beyond amines and thiols, other nucleophiles can be employed to functionalize the dichlorinated pyridazine core. For instance, the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with various substituted phenols in the presence of NaH or K₂CO₃ yields the corresponding aryloxy-pyridazinone derivatives. clockss.org This demonstrates that oxygen-based nucleophiles can effectively displace the chlorine atoms, expanding the range of possible derivatives. The regiochemistry of these substitutions can be confirmed through methods like X-ray analysis and Nuclear Overhauser Effect (nOe) experiments. clockss.org
Redox Chemistry of Furo[2,3-d]pyridazine Scaffolds
The furo[2,3-d]pyridazine system can undergo both oxidation and reduction reactions, enabling the formation of derivatives with different oxidation states. smolecule.com
The furo[2,3-d]pyridazine scaffold can be oxidized to introduce new functional groups or alter the electronic properties of the ring system. For example, furo[3,4-d]pyridazine-5,7-dione (B8655388) can be oxidized to pyrazine-2,3-dicarboxylic acid using oxidizing agents such as potassium permanganate. evitachem.com
Oxidation can also occur at the nitrogen atoms of the pyridine (B92270) ring within related fused systems. Furo[3,2-c]pyridine can be oxidized to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA). clockss.org Similarly, methyl 1-methylpyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylate is oxidized with m-CPBA in dichloromethane (B109758) to yield the 7-oxide derivative. chemicalpapers.com Aromatization of partially reduced systems, which is an oxidative process, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.org
Table 2: Oxidation Reactions of Furo-pyridine Scaffolds
| Starting Material | Oxidizing Agent | Product | Citation |
|---|---|---|---|
| Furo[3,4-d]pyridazine-5,7-dione | Potassium permanganate | Pyrazine-2,3-dicarboxylic acid | evitachem.com |
| Furo[3,2-c]pyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Furo[3,2-c]pyridine N-oxide | clockss.org |
| Methyl 1-methylpyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylate | m-Chloroperoxybenzoic acid (m-CPBA) | 2-methoxycarbony-1-methylpyrrolo[2',3':4,5]furo[3,2-c]pyridine-7-oxide | chemicalpapers.com |
| Octahydrofuro[2,3-b]pyridine derivative | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Furo[2,3-b]pyridine (B1315467) | clockss.org |
Reduction reactions of the furo[2,3-d]pyridazine scaffold can lead to the formation of partially or fully saturated ring systems. Furo[3,4-d]pyridazine-5,7-dione can be reduced to the corresponding diols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). evitachem.com
Milder reducing agents are also employed. For example, a furo[2,3-c]pyridine (B168854) derivative can be reduced using diisobutylaluminum hydride (DIBALH) to form a reduced furan (B31954) ring structure. clockss.org The reduction of a chloro-substituted pyrrolo[2',3':4,5]furo[3,2-c]pyridine derivative to its dechlorinated analog has been successfully achieved using hydrazine (B178648) in the presence of palladium on carbon (Pd/C) as a catalyst. chemicalpapers.com
Table 3: Reduction Reactions of Furo-pyridazine Scaffolds
| Starting Material | Reducing Agent/Conditions | Product | Citation |
|---|---|---|---|
| Furo[3,4-d]pyridazine-5,7-dione | Lithium aluminum hydride or Sodium borohydride | Corresponding diols | evitachem.com |
| Furo[2,3-c]pyridine derivative | Diisobutylaluminum hydride (DIBALH) | Reduced furan ring analog | clockss.org |
| Methyl 8-chloro-1H-pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylate | Hydrazine, Pd/C | Methyl 1H-pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylate | chemicalpapers.com |
Cycloaddition and Further Heterocyclic Annulation Reactions
While specific examples of cycloaddition reactions starting directly from this compound are not extensively documented in the current body of scientific literature, the inherent electronic nature of the pyridazine ring suggests its potential to participate in such transformations. Pyridazine and its derivatives are known to act as dienes in inverse-electron-demand Diels-Alder reactions, a valuable method for constructing new heterocyclic rings. nih.govmdpi.com
Formation of More Complex Fused Ring Systems from this compound
The furo[2,3-d]pyridazine nucleus can be considered a platform for the annulation of additional rings, leading to the formation of polycyclic heterocyclic systems. One of the primary strategies to achieve this involves the initial functionalization of the chloro-substituents, followed by intramolecular cyclization reactions.
For instance, the chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic substitution. This reactivity allows for the introduction of side chains containing dienophilic or other reactive moieties. Subsequent intramolecular cycloaddition or condensation reactions can then lead to the formation of new fused rings. This approach has been successfully applied to related pyridazine systems for the synthesis of indolines and other fused heterocycles. mdpi.com
A plausible synthetic route towards more complex fused systems could involve a two-step process:
Nucleophilic Substitution: Reaction of this compound with a suitable nucleophile that also contains a latent reactive group for a subsequent cyclization.
Intramolecular Cyclization: Triggering the ring-closing reaction through thermal or catalytic means to generate the annulated product.
The following table illustrates a hypothetical reaction sequence based on known reactivity patterns of related dichloropyridazines.
| Step | Reactant A | Reactant B | Reagents and Conditions | Product | Reaction Type |
| 1 | This compound | 2-Aminophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 4-Chloro-7-(2-hydroxyphenylamino)furo[2,3-d]pyridazine | Nucleophilic Aromatic Substitution |
| 2 | 4-Chloro-7-(2-hydroxyphenylamino)furo[2,3-d]pyridazine | - | Palladium catalyst, Ligand, Base, Heat | Fused polycyclic system | Intramolecular Buchwald-Hartwig amination |
This strategy offers a modular approach to a variety of fused systems, where the nature of the final product can be dictated by the choice of the initial nucleophile.
Functionalization at Peripheral Positions of the Furo[2,3-d]pyridazine Nucleus
The chlorine atoms at the 4 and 7 positions of the furo[2,3-d]pyridazine nucleus are the primary sites for functionalization. Their reactivity is analogous to that observed in other chloro-substituted pyridazines and related heterocycles. nih.govclockss.org These positions are activated towards nucleophilic aromatic substitution (SNAr) and can also participate in palladium-catalyzed cross-coupling reactions.
The regioselectivity of these reactions can often be controlled by the reaction conditions, including the choice of catalyst, ligand, and temperature. For many di-chloro substituted nitrogen heterocycles, the chlorine atom adjacent to a nitrogen atom is more reactive. nih.gov In the case of this compound, this would suggest that the chlorine at position 4 might be more susceptible to initial substitution.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions would allow for the introduction of a wide variety of substituents at the 4 and 7 positions, including aryl, heteroaryl, alkyl, and amino groups.
The table below summarizes potential functionalization reactions at the peripheral positions of this compound based on established methodologies for related compounds.
| Reaction Type | Reactant | Coupling Partner | Catalyst/Reagents | Product |
| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-chlorofuro[2,3-d]pyridazine |
| Sonogashira Coupling | This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-7-chlorofuro[2,3-d]pyridazine |
| Buchwald-Hartwig Amination | This compound | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOtBu | 4-Amino-7-chlorofuro[2,3-d]pyridazine |
| Nucleophilic Substitution | This compound | Sodium methoxide | MeOH | 4-Chloro-7-methoxyfuro[2,3-d]pyridazine |
The sequential functionalization of the two chlorine atoms allows for the synthesis of unsymmetrically substituted furo[2,3-d]pyridazines, further expanding the molecular diversity that can be achieved from this versatile building block.
Biological Activities and Medicinal Applications of Furo 2,3 D Pyridazine Derivatives
Antiviral Properties of Furo[2,3-d]pyridazine Analogues
While specific antiviral data for 4,7-Dichlorofuro[2,3-d]pyridazine is not extensively documented in publicly available research, the broader class of furo[2,3-d]pyrimidine (B11772683) and related fused heterocyclic systems has demonstrated significant antiviral potential. These compounds have been investigated for their ability to inhibit the replication of various DNA and RNA viruses.
Inhibition of Viral Reverse Transcriptase
The inhibition of viral reverse transcriptase (RT) is a key mechanism in the fight against retroviruses like HIV. researchgate.net While direct studies on this compound are limited, research on structurally related compounds highlights the potential of this heterocyclic family as RT inhibitors. For instance, a class of furo[2,3-c]pyridine (B168854) thiopyrimidine derivatives has been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.netacs.org These compounds have shown exceptional potency against wild-type reverse transcriptase. acs.org The exploration of dihydrofuro[3,4-d]pyrimidine derivatives has also yielded novel HIV-1 NNRTIs. kuleuven.benih.gov
Efficacy against Resistant Viral Strains
A major challenge in antiviral therapy is the emergence of drug-resistant viral strains. Research has focused on developing furo[2,3-d]pyridazine analogues that can overcome this resistance. Studies on furo[2,3-c]pyridine thiopyrimidines have demonstrated their potent activity against NNRTI-resistant variants of HIV-1. acs.org Similarly, certain dihydrofuro[3,4-d]pyrimidine derivatives have exhibited superior potency against a range of HIV-1 resistant strains, including those with challenging double mutations. kuleuven.be
Furthermore, nucleoside analogues of furo[2,3-d]pyrimidin-2(3H)-one have shown potent and specific activity against varicella-zoster virus (VZV), including thymidine (B127349) kinase-deficient strains that are resistant to some conventional therapies. nih.govnih.gov Some of these analogues were found to be significantly more potent than the reference drug acyclovir (B1169) against these resistant strains. nih.gov The structural features of these compounds, such as the substituents on the furan (B31954) ring, play a crucial role in their specificity and efficacy against VZV. nih.gov
Anti-inflammatory and Analgesic Effects
The furo[2,3-d]pyridazine scaffold and its analogues have been investigated for their potential to alleviate inflammation and pain. The primary mechanism explored in this context is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Selective Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. While direct data on this compound is scarce, studies on the closely related pyrido[2,3-d]pyridazine (B3350097) derivatives have shown promise in this area. nih.govrsc.org A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized, with some compounds exhibiting dual inhibition of COX-1 and COX-2. nih.govrsc.org This suggests that the pyridazine (B1198779) portion of the fused ring system is crucial for interacting with the COX enzymes. The anti-inflammatory activity of some of these derivatives was found to be comparable to that of their precursor 2-pyridones. nih.gov
Modulation of Inflammatory Biochemical Pathways
Beyond direct enzyme inhibition, furo[2,3-d]pyridazine analogues may exert their anti-inflammatory effects by modulating various biochemical pathways involved in the inflammatory response. Furan and its derivatives have been shown to possess anti-inflammatory properties by affecting signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and by reducing the production of pro-inflammatory mediators like nitric oxide (NO). nih.gov For example, some natural furan derivatives have been found to inhibit NO production in a dose-dependent manner. nih.gov Additionally, some oxime derivatives of furo[2,3-b]quinolines, a related heterocyclic system, have been reported to inhibit mast cell and neutrophil degranulation, as well as neutrophil reactive oxygen species (ROS) production. mdpi.com
Anticancer Potential of Furo[2,3-d]pyridazine Derivatives
The structural similarity of the furo[2,3-d]pyridazine core to endogenous purines makes it an attractive scaffold for the development of anticancer agents that can interfere with nucleic acid synthesis or kinase signaling pathways. A variety of furo[2,3-d]pyrimidine and related derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. researchgate.netekb.eg
Research has shown that furo[2,3-d]pyrimidine derivatives can act as kinase inhibitors, targeting enzymes like epidermal growth factor receptor (EGFR), which are often overactive in cancer cells. researchgate.netresearchgate.net For instance, certain furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives have demonstrated not only antiviral activity but also moderate cytotoxicity against human fibrosarcoma, breast, and lung carcinoma cell lines. nih.gov
Studies on thieno[2,3-b]pyridines and furo[2,3-b]pyridines, which share a similar fused heterocyclic structure, have also revealed significant antiproliferative activity. nih.gov Specifically, certain 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides displayed potent activity against melanoma and breast cancer cell lines, with GI50 values in the low nanomolar range. nih.gov Similarly, a series of furan–pyridinone compounds derived from 3-furan-carboxylic acid were synthesized and showed promising anticancer activities against esophageal cancer cell lines. mdpi.com The cytotoxic activity of these compounds highlights the potential of the furan-containing heterocyclic systems in cancer therapy.
Table of Anticancer Activity of Furo[2,3-d]pyrimidine and Related Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Activity | Reference |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | HT-1080 (Fibrosarcoma), MCF-7 & MDA-MB-231 (Breast), A549 (Lung) | Moderate cytotoxicity, IC50 values from 13.89 to 19.43 µM for the most active compound. | nih.gov |
| 5-Keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides | MDA-MD-435 (Melanoma), MDA-MB-468 (Breast) | Low nanomolar GI50 values. | nih.gov |
| Furan–pyridinone derivatives | KYSE70 and KYSE150 (Esophageal) | Significant anticancer activity, with one compound showing an IC50 of 0.655 µg/mL. | mdpi.com |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives | Neuro-2a (Neuroblastoma) | Highly effective with IC50 values of 5.8 and 3.6 µM for two compounds. | mdpi.com |
| Thienopyridazine derivatives | Various cancer cell lines | Broad-spectrum and promising activity. | researchgate.net |
Antimicrobial Activities
The furo[2,3-d]pyridazine scaffold and its isosteres, such as furo[2,3-d]pyrimidines and furo[2,3-b]pyridines, have been investigated for their antimicrobial properties against a variety of pathogenic microorganisms.
Several novel fused pyrano[2,3-b]pyridine derivatives have demonstrated effective to moderate action against various microorganisms, including the Gram-positive bacterium Staphylococcus aureus. bohrium.com One particular compound from this series showed up to 90% impact against Staphylococcus aureus. bohrium.com
In another study, newly synthesized derivatives of quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone were tested for their antimicrobial activity. mdpi.com Compounds 10 to 14 exhibited excellent antimicrobial activity with a minimum inhibitory concentration (MIC) of 1 to 5 µmol/mL against Streptococcus pyogenes and Staphylococcus aureus. mdpi.com Furthermore, some isonicotinic acid hydrazide derivatives showed high activity against Bacillus subtilis and S. aureus. nih.gov
The same series of quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives also showed significant activity against Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli, with MIC values comparable to the standard drug cefotaxime (B1668864) sodium. mdpi.comnih.gov Time-kill assays revealed that these derivatives could kill the bacterial cells within 2-4 hours by disrupting their outer and inner membranes. mdpi.com
Additionally, S-alkyl benzimidazole-thienopyrimidines have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com Furochromenotriazolopyrimidine (20a,b ), furochromenoquinolin-6-amine (21a,b ), furochromenotriazepin-amine (9a,b ), and furochromenopyrimidine-amine (19a,b ) were identified as excellent antimicrobials against Klebsiella pneumoniae and Escherichia coli. nih.gov
Table 2: Antimicrobial Activity of Furo[2,3-d]pyridazine Derivatives
| Compound/Derivative Series | Bacterial Strain(s) | Activity | Reference |
|---|---|---|---|
| Fused Pyrano[2,3-b]pyridines | Staphylococcus aureus (Gram-positive) | Up to 90% impact | bohrium.com |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinones (B12756618) (10-14 ) | Streptococcus pyogenes, Staphylococcus aureus (Gram-positive) | MIC: 1-5 µmol/mL | mdpi.com |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinones (10-14 ) | Klebsiella pneumoniae, Escherichia coli (Gram-negative) | MIC: 1-5 µmol/mL | mdpi.com |
| Furochromone Derivatives (9a,b, 19a,b, 20a,b, 21a,b ) | Klebsiella pneumoniae, Escherichia coli (Gram-negative); Streptococcus pyogenes, Staphylococcus aureus (Gram-positive) | Potent antimicrobial activity | nih.gov |
Cardiovascular Research Applications
Derivatives of the furo[2,3-d]pyridazine ring system have shown promise in cardiovascular research, particularly for their vasodilatory effects.
Certain heterocyclic N-oxides, including derivatives of furo[2,3-d]pyridazine, are known to be vasodilators. nih.gov A notable example is 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide (FPTO) , a furoxan derivative condensed with a pyridazine di-N-oxide. nih.gov FPTO was found to be a potent vasodilator, relaxing noradrenaline-precontracted aortic rings with a biphasic concentration-response curve. nih.gov Its vasorelaxant activity is dependent on soluble guanylate cyclase (sGC), and at concentrations below 1 μM, nitric oxide (NO) plays a predominant role. nih.gov The corresponding furazan, 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 5,6-dioxide (FPDO) , was a significantly less potent vasodilator. nih.gov
The mechanism of vasodilation for these compounds often involves the release of nitric oxide or the activation of sGC, leading to an increase in cyclic GMP levels in vascular tissue. nih.gov Pyridazinone derivatives have also been designed as potential vasodilators, with some demonstrating superior aortic vasorelaxant activity and upregulation of eNOS mRNA expression and nitric oxide levels. researchgate.net
Table 3: Vasodilatory Effects of Furo[2,3-d]pyridazine Derivatives
| Compound | Assay | Potency (pIC50/IC50) | Mechanism | Reference |
|---|---|---|---|---|
| FPTO | Noradrenaline-precontracted aortic rings | pIC50 = 9.03 ± 0.13 and 5.85 ± 0.06 | sGC-dependent, NO-mediated | nih.gov |
| FPDO | Noradrenaline-precontracted aortic rings | pIC50 = 5.19 ± 0.14 | sGC-dependent | nih.gov |
Cardiotonic Activity of Related Pyridazinones
Pyridazinone derivatives have been a significant focus of cardiovascular research, with many compounds demonstrating potent cardiotonic (positive inotropic) effects. jchemrev.comscholarsresearchlibrary.com These compounds often act by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3, which leads to an increase in intracellular cyclic AMP (cAMP) levels and enhanced cardiac contractility. jchemrev.combioline.org.br
A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their cardiotonic effects. nih.govnih.gov In studies using isolated perfused toad hearts, several of these compounds exhibited significant cardiotonic activity, with some being comparable to the known cardiotonic drug Levosimendan. bioline.org.brnih.govnih.gov For instance, compound 5a in one study was identified as a particularly promising cardiotonic agent within its series. nih.gov Other derivatives, such as those with specific substitutions on the phenyl ring, also showed clear cardiotonic effects. nih.gov
The development of non-glycoside, non-catecholamine cardiotonic agents has been a major goal, leading to the creation of numerous pyridazinone derivatives that have entered clinical trials. jchemrev.combioline.org.br Compounds like CI-914 and CI-930 were found to be more effective than amrinone (B1666026) and milrinone, with their positive inotropic action attributed to the inhibition of cardiac PDE3. jchemrev.combioline.org.br Another derivative, MCI-154 , demonstrated highly potent positive inotropic and vasodilator actions. jchemrev.com The structural backbone of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone is a key component in many clinically evaluated cardio-active drugs, including imazodan, pimobendan, and levosimendan. bioline.org.br
Table 1: Examples of Pyridazinone Derivatives with Cardiotonic Activity
| Compound/Derivative Name | Key Findings | Reference(s) |
|---|---|---|
| Levosimendan | Used as a reference compound in studies; a known Ca2+ sensitizer (B1316253) and PDE3 inhibitor. | nih.gov, nih.gov, bioline.org.br |
| CI-930 | A 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative more potent than milrinone; acts via PDE3 inhibition. | jchemrev.com, bioline.org.br |
| MCI-154 | A pyridazinone with a 4-pyridyl substitution, showing potent positive inotropic and vasodilator effects. | jchemrev.com |
| Compound 5a | A 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative with potential cardiotonic activity. | nih.gov |
| Pimobendan | A pyridazinone derivative that has been tested in clinical trials for its cardio-active properties. | scholarsresearchlibrary.com, bioline.org.br |
| Imazodan | A pyridazinone derivative active as a cardiotonic agent. | scholarsresearchlibrary.com, bioline.org.br |
Other Pharmacological Activities of Furo[2,3-d]pyridazine and Related Scaffolds
The fused heterocyclic system of furo[2,3-d]pyridazine and related pyridazine scaffolds are recognized for a wide array of pharmacological activities beyond cardiovascular effects. scholarsresearchlibrary.comresearchgate.netsarpublication.com The versatility of the pyridazine nucleus makes it a privileged structure in medicinal chemistry for developing agents targeting various physiological systems. scholarsresearchlibrary.comsarpublication.com
Antidiabetic and Antihypertensive Properties
Pyridazinone derivatives have been reported to possess both antidiabetic and antihypertensive activities. scholarsresearchlibrary.comresearchgate.netsarpublication.com The antihypertensive effects of pyridazine compounds have been a subject of significant research. For example, a series of N-1H-pyrrol-1-yl-3-pyridazinamines were synthesized, inspired by the structure of hydralazine, a known antihypertensive drug. nih.gov Many of these compounds displayed moderate to strong antihypertensive activity in spontaneously hypertensive rats, with a characteristically slow onset of blood pressure reduction. nih.gov One notable compound from this series, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899) , advanced to clinical trials. nih.gov The structural modifications aimed to reduce the side effects associated with hydralazine's hydrazino group by incorporating it into a pyrrole (B145914) ring. nih.gov
Anticonvulsant and Antidepressant Effects
The pyridazine nucleus is a recurring structural motif in compounds with central nervous system (CNS) activity, including anticonvulsant and antidepressant effects. scholarsresearchlibrary.comjocpr.com Pyridine (B92270) and its fused derivatives, which are structurally related to the furo[2,3-d]pyridazine core, have been extensively studied for these properties. jchemrev.com The mechanisms underlying their anticonvulsant action are multifaceted, often involving the enhancement of GABAergic inhibition, modulation of ion channels (sodium and calcium), and interaction with glutamate (B1630785) receptors. jchemrev.com
Several studies have synthesized and evaluated pyridazine derivatives for anticonvulsant activity. jocpr.com In a pentylenetetrazol (PTZ) induced seizure model, the compound 5-(benzylamino)pyrido[2,3-d]pyridazin-8(7H)-one (5g) showed excellent activity, inhibiting 72.2% of convulsions. jocpr.com In the maximal electroshock (MES) model, other pyrido[2,3-d]pyridazine derivatives, such as 5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one (5a) and 5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one (5b) , demonstrated 100% inhibition of the hind limb tonic extensor phase. jocpr.com Furthermore, the incorporation of a triazole ring, another heterocycle known for CNS activity, into pyridazine-containing structures has been explored to develop novel anticonvulsant agents. nih.govtandfonline.com
Antiplatelet and Antithrombotic Activities
Derivatives of pyridazinone and related heterocyclic systems have shown significant potential as antiplatelet and antithrombotic agents. jchemrev.comresearchgate.netnih.gov These compounds interfere with the process of blood clot formation, often by inhibiting platelet aggregation induced by agents like ADP or arachidonic acid. researchgate.netmdpi.com
Research into 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones revealed that these compounds were active as antiplatelet agents against ADP-induced aggregation. jchemrev.com Some 4-nitro- and 4-amino-5-acyl-6-aryl-3(2H)pyridazinones also demonstrated good antiplatelet activity in vitro. researchgate.net Furoxan derivatives condensed with a pyridazine di-N-oxide, such as 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide (FPTO) , have been identified as potent inhibitors of ADP-induced platelet aggregation and are also effective vasodilators. nih.gov The mechanism for these compounds can involve the release of nitric oxide (NO) and activation of soluble guanylate cyclase. nih.gov Additionally, research on benzopyrano[4,3-d]pyrimidine systems has produced compounds with broad-spectrum antiplatelet activity in vitro and potent antithrombotic effects in vivo, comparable to or better than aspirin, but without increasing bleeding time. nih.gov
Table 2: Examples of Pyridazine Derivatives with Antiplatelet and Antithrombotic Activity
| Compound/Derivative Class | Aggregation Inducer | Key Findings | Reference(s) |
|---|---|---|---|
| 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones | ADP | Active as antiplatelet agents. | jchemrev.com |
| 4-Nitro- and 4-amino-5-acyl-6-aryl-3(2H)pyridazinones | Arachidonic Acid (AA) | Showed good in vitro antiplatelet activity. | researchgate.net |
| FPTO | ADP | Potent inhibitor of platelet aggregation and a vasodilator. | nih.gov |
| Benzopyrano[4,3-d]pyrimidines | Multiple | Large-spectrum antiplatelet activity in vitro; potent antithrombotic activity in vivo without increased bleeding. | nih.gov |
| N-Acyl Hydrazone-containing NSAIDs | ADP, AA | Compounds 1 and 5 were most active against ADP-induced aggregation; protected against thromboembolic events in vivo. | mdpi.com |
Antitubercular and Antiprotozoal Activities
Fused heterocyclic systems, including those related to furo[2,3-d]pyridazine, are recognized for their potential as antimicrobial agents, with specific reports on their antitubercular and antiprotozoal activities. researchgate.netnepjol.infodntb.gov.ua The pyridine motif is found in compounds with anti-tuberculosis properties. researchgate.net
A series of novel pyridazine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with three compounds showing moderate activity. nih.gov The search for new antitubercular drugs has led to the exploration of various heterocyclic scaffolds. researchgate.net Triazole derivatives, which can be linked to pyridazine cores, have also been investigated for their antitubercular activity. nih.gov Furthermore, general screening of pyridazine derivatives has consistently listed antitubercular activity as one of their significant biological properties. sarpublication.comnepjol.info Fused pyridine derivatives are also noted for their activity against various microbes, including antituberculosis and antiprotozoal effects. dntb.gov.uanih.gov
Mechanistic Investigations of Biological Action
Molecular Target Identification and Validation for Furo[2,3-d]pyridazine Derivatives
The biological effects of furo[2,3-d]pyridazine derivatives are intrinsically linked to their ability to interact with specific molecular targets within the cell. Research has identified and validated several key proteins and pathways that are modulated by this class of compounds. nih.govresearchgate.net
Furo[2,3-d]pyrimidine-based compounds, which are structurally analogous to purines, have been found to inhibit a variety of protein kinases that are crucial for cell signaling and are often dysregulated in diseases like cancer. nih.govresearchgate.net Among the identified targets are Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netmdpi.comnih.gov Additionally, enzymes such as FMS-like tyrosine kinase 3 (FLT3), particularly its mutated forms like FLT3-ITD, and components of the PI3K/AKT/mTOR signaling pathway are significant targets. imtm.cznih.gov The versatility of the furo[2,3-d]pyridazine scaffold allows for its derivatives to be tailored to interact with a range of targets, including Toll-like receptor 8 (TLR8), highlighting its potential in modulating immune responses. nih.gov
Molecular docking studies have been instrumental in visualizing and understanding the interactions between furo[2,3-d]pyridazine derivatives and their molecular targets at the atomic level. These computational models reveal the specific binding modes and key amino acid residues involved in the ligand-receptor complexes.
For instance, a novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been shown to bind to the active site of FLT3 in a type II manner. imtm.cz In-depth analysis of one such compound, compound 49, revealed its ability to suppress FLT3 phosphorylation. imtm.cz Similarly, molecular docking of furo[2,3-b]pyridine (B1315467) derivatives with the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) has indicated strong binding affinities, suggesting a mechanism that involves the disruption of key cellular signaling pathways. colab.wsresearchgate.net
In the context of CDK2 inhibition, docking studies of furopyridine derivatives have shown a binding mode similar to that of the reference compound roscovitine. mdpi.com The binding energy of these compounds correlates with their inhibitory activity, with more potent inhibitors exhibiting higher binding energies. mdpi.com For pyridazine (B1198779) derivatives targeting voltage-gated sodium channels, a significant hydrogen bond with leucine (B10760876) (Leu758) and hydrophobic interactions with isoleucine (Ile1280) have been identified as crucial for binding. jocpr.com
The inhibitory potency of furo[2,3-d]pyridazine derivatives against their target enzymes is a critical aspect of their biological evaluation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the enzyme's activity by 50%.
Several furo[2,3-d]pyrimidine (B11772683) derivatives have demonstrated potent enzyme inhibition in the nanomolar range. For example, a series of these compounds showed significant inhibitory activity against FLT3-ITD, with some derivatives exhibiting IC50 values as low as 0.003 to 0.006 µM. imtm.cz In another study, a synthesized furopyrimidine derivative, compound 10b, was a potent dual inhibitor of PI3Kα/β and AKT enzymes, with IC50 values of 0.175 ± 0.007 µM, 0.071 ± 0.003 µM, and 0.411 ± 0.02 µM, respectively. rsc.org
The table below summarizes the enzymatic inhibitory activities of selected furo[2,3-d]pyridazine and related derivatives against various enzymes.
| Compound/Derivative Series | Target Enzyme | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives | FLT3-ITD | 0.003 - 0.055 | imtm.cz |
| Compound 10b (Furopyrimidine derivative) | PI3Kα | 0.175 ± 0.007 | rsc.org |
| Compound 10b (Furopyrimidine derivative) | PI3Kβ | 0.071 ± 0.003 | rsc.org |
| Compound 10b (Furopyrimidine derivative) | AKT | 0.411 ± 0.02 | rsc.org |
| Furopyridine derivatives (e.g., compound 4) | CDK2/cyclin A2 | 0.24 | mdpi.com |
| Pyridazine sulphonates (7a and 7b) | COX-2 | 0.05 and 0.06 | nih.gov |
| Pyrido[2,3-d]pyridazin-8(7H)-one (5g) | PTZ-induced convulsions | 72.2% inhibition | jocpr.com |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For furo[2,3-d]pyridazine derivatives, these studies have provided valuable insights for optimizing their potency and selectivity.
The rational design of new furo[2,3-d]pyridazine analogues often involves established medicinal chemistry strategies to enhance their biological activity. One such approach is the introduction of a 1,3,4-thiadiazole-urea moiety at the C-4 position of a quinazoline (B50416) ring, which led to the discovery of a selective and potent FLT3 inhibitor. imtm.cz This finding prompted the application of this moiety to other heterocyclic cores, including the furo[2,3-d]pyrimidine scaffold, to develop novel FLT3 inhibitors. imtm.cz
Another strategy involves the synthesis of hybrid molecules. For example, coumarin–furo[2,3-d]pyrimidone hybrids have been designed as potential EGFR inhibitors, with the aim of achieving synergistic anticancer activity. nih.gov The synthesis of these compounds often starts from readily available materials like methyl 2-methylfuran-3-carboxylate, which can be chemically modified to create the desired furo[2,3-d]pyridazin-4(5H)-one core structure. researchgate.net
The type and position of substituents on the furo[2,3-d]pyridazine ring system have a profound impact on the biological efficacy of the resulting compounds. SAR studies have systematically explored these effects.
For a series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole derivatives targeting FLT3-ITD, the nature of the substituents on the phenyl ring was found to be critical. imtm.cz In one series with 5,6-diphenyl substituents, the introduction of either electron-donating or electron-withdrawing groups on the terminal phenyl ring did not improve activity compared to the unsubstituted compound. imtm.cz However, in a different series with a single unsubstituted phenyl ring at the C-6 position, the addition of substituents, particularly a 4-bromo or di-substitutions, led to a significant increase in potency. imtm.cz
In the case of furo[2,3-c]pyridines acting as TLR8 agonists, a distinct SAR was observed with varying substituents at the C2 position. nih.gov For pyrido[2,3-d]pyridazin-8(7H)-one derivatives, the substitution at the 5-position with different amine-containing groups led to varied anticonvulsant and anti-inflammatory activities. jocpr.com For instance, a 4-methoxyphenylpiperazin-1-yl group at this position resulted in excellent anticonvulsant activity. jocpr.com
The following table provides a summary of the observed effects of different substituents on the biological activity of furo[2,3-d]pyridazine and related derivatives.
| Core Scaffold | Substitution Position | Substituent Type | Effect on Biological Activity | Reference |
| Furo[2,3-d]pyrimidine | Terminal Phenyl Ring | Electron-donating or -withdrawing groups | No improvement in FLT3-ITD inhibition (in 5,6-diphenyl series) | imtm.cz |
| Furo[2,3-d]pyrimidine | Terminal Phenyl Ring | 4-Bromo or di-substituents | Increased FLT3-ITD inhibition (in 6-phenyl series) | imtm.cz |
| Furo[2,3-c]pyridine (B168854) | C2 | Various substituents | Varied TLR8 agonist activity | nih.gov |
| Pyrido[2,3-d]pyridazine (B3350097) | 5-position | 4-methoxyphenylpiperazin-1-yl | Excellent anticonvulsant activity | jocpr.com |
| Pyrido[2,3-d]pyridazine | 5-position | Benzylamino | Significant protection against PTZ-induced convulsions | jocpr.com |
Biochemical Pathway Modulation
Beyond interacting with a single molecular target, furo[2,3-d]pyridazine derivatives can modulate entire biochemical signaling pathways, leading to their observed physiological effects.
A notable example is the inhibition of the FLT3 signaling pathway. Potent furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been shown to suppress the phosphorylation of FLT3 and its downstream signaling molecules, including STAT5 and ERK1/2. imtm.cz This disruption of the FLT3 signaling cascade is a key mechanism behind their cytotoxic effects in acute myeloid leukemia (AML) cells expressing the FLT3-ITD mutation. imtm.cz
Similarly, furo[2,3-d]pyrimidine derivatives designed as dual PI3K/AKT inhibitors effectively block the PI3K/AKT/mTOR pathway. nih.govrsc.org This pathway is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, some furo[2,3-b]pyridine derivatives have been found to disrupt key cellular signaling pathways by targeting AKT1, ERα, and HER2, underscoring their potential as anticancer agents. colab.wsresearchgate.net
Investigation of Signaling Cascade Interactions
Currently, there are no publicly available research findings that specifically detail the interactions of 4,7-Dichlorofuro[2,3-d]pyridazine with any signaling cascades. Scientific studies investigating its potential to modulate the activity of protein kinases, phosphatases, or other key components of cellular signaling pathways have not been documented. Therefore, its effects on critical cell processes regulated by these cascades, such as cell proliferation, differentiation, and apoptosis, are unknown.
Role in Modulating Specific Metabolic Processes
Similarly, the role of this compound in the modulation of specific metabolic processes has not been characterized in the scientific literature. There is no available data on its potential to inhibit or activate metabolic enzymes or to alter the levels of key metabolites within cells. Consequently, its impact on cellular metabolism and bioenergetics remains to be determined.
In the absence of direct research on this compound, it is not possible to provide data tables or detailed research findings as requested. The scientific community awaits studies that will elucidate the specific biological and mechanistic properties of this particular chemical entity.
Materials Science and Industrial Applications of Furo 2,3 D Pyridazine Scaffolds
Utilization of Furo[2,3-d]pyridazine in Functional Material Synthesis
The furo[2,3-d]pyridazine core is a cornerstone in the synthesis of a wide array of functional organic materials. Its inherent aromaticity and the presence of nitrogen atoms impart specific electronic properties that are highly sought after in materials science. The strategic placement of substituents on this scaffold allows for the fine-tuning of these properties, enabling the creation of materials with specific functionalities.
Precursors for Complex Heterocyclic Structures
The reactivity of the chlorine atoms in 4,7-Dichlorofuro[2,3-d]pyridazine makes it an excellent precursor for the synthesis of more complex heterocyclic structures. The chloro groups can be readily displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of larger, more elaborate molecular architectures. This versatility has been exploited in the synthesis of various fused pyridazine (B1198779) systems.
For instance, the synthesis of novel fused pyridazines has been achieved starting from 1,3-diketones through a Diaza-Wittig reaction, demonstrating a convenient strategy to access diverse pyridazine derivatives. nih.gov This highlights the potential of using functionalized pyridazines as building blocks for more complex heterocyclic systems. While specific examples starting directly from this compound are not extensively documented, the principles of its reactivity are well-established. The electron-withdrawing nature of the pyridazine ring, coupled with the labile chloro substituents, makes it a prime candidate for reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) and nucleophilic aromatic substitutions. These reactions can be employed to introduce aryl, alkyl, or other heterocyclic moieties, thereby expanding the structural diversity of the resulting compounds.
The synthesis of various pyridazine derivatives through methods like the Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines further underscores the adaptability of the pyridazine core in constructing complex molecules. organic-chemistry.org The furo[2,3-c]pyridazine ring system, a related isomer, has been efficiently synthesized via a tandem Sonogashira coupling-cycloisomerization, starting from a 2-bromo-3-aminopyridizinone skeleton. nih.gov These synthetic strategies showcase the broad utility of functionalized pyridazines and furopyridazines as foundational molecules in the creation of novel and complex heterocyclic compounds with potential applications in various fields of materials science.
Applications in Organic Photovoltaic Materials
The search for efficient and cost-effective materials for organic solar cells has led to the investigation of a wide range of heterocyclic compounds. The electronic properties of these molecules, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for their performance in photovoltaic devices. Furo[2,3-d]pyridazine derivatives have shown promise in this area due to their tunable electronic characteristics.
Enhancement of Solar Cell Efficiency through Favorable Electronic Properties
Theoretical studies on pyridazine derivatives have indicated their potential as donor-π-acceptor (D-π-A) dyes in dye-sensitized solar cells (DSSCs). Quantum calculations have shown that the HOMO and LUMO energy levels of these dyes can be tailored to facilitate efficient electron injection and dye regeneration, which are crucial processes for high-performance solar cells. The electron distribution in the HOMO is often located on the electron donor and the π-conjugated spacer, while the LUMO is localized on the acceptor moiety, leading to an intramolecular charge transfer (ICT) upon photoexcitation.
While direct experimental studies on this compound in organic photovoltaics are limited, research on analogous dichlorinated heterocyclic compounds provides valuable insights. For example, 4,7-dibromobenzo[d] nih.govresearchgate.netthiadiazole has been used to synthesize novel D-A-π-A1 type organic dyes for DSSCs, which have demonstrated promising photovoltaic properties. mdpi.com Similarly, 4,7-dibromo researchgate.netresearchgate.netthiadiazolo[3,4-d]pyridazine has been utilized as a key precursor for photovoltaic materials. researchgate.net These examples suggest that the 4,7-dihalo-substituted furo[2,3-d]pyridazine core could serve as a strong electron-accepting unit in the design of new organic sensitizers. The favorable electronic properties of the pyridazine ring system, combined with the ability to introduce various donor and π-linker groups at the 4- and 7-positions, make this compound a promising candidate for the development of next-generation organic photovoltaic materials.
| Compound Family | Key Features for Photovoltaics | Reference |
| Pyridazine Derivatives | Tunable HOMO/LUMO levels, suitable for D-π-A dyes in DSSCs. | |
| 4,7-Dibromobenzo[d] nih.govresearchgate.netthiadiazole Derivatives | Act as internal acceptors in D-A-π-A1 organic dyes. | mdpi.com |
| 4,7-Dibromo researchgate.netresearchgate.netthiadiazolo[3,4-d]pyridazine | Precursor for strong electron-accepting heterocycles in DSSC dyes. | researchgate.netmdpi.com |
Role as Ligands in Coordination Chemistry
The nitrogen atoms within the pyridazine ring of the furo[2,3-d]pyridazine scaffold possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has led to the exploration of pyridazine-based molecules as ligands in the field of coordination chemistry, where they can be used to construct a variety of metal-organic complexes with interesting structural and functional properties.
Self-Assembly of Metal Complexes with Furo[2,3-d]pyridazine Derivatives
The ability of ligands to direct the formation of well-defined, multi-component structures through coordination-driven self-assembly is a powerful tool in supramolecular chemistry. Pyridazine and its derivatives have been shown to act as effective ligands in the self-assembly of metal complexes. For example, a hybrid pyrazine-terpyridine ligand has been synthesized and used to form complexes with various transition metal ions, resulting in the formation of 2:2 metal-ligand species. researchgate.net
The design of the ligand is crucial in determining the final architecture of the self-assembled complex. In metal-directed protein self-assembly, the stereochemical preference of the metal ion and the coordination geometry of the ligand play a key role in guiding the assembly process. nih.gov While specific studies on the self-assembly of metal complexes with this compound are not widely reported, the presence of two nitrogen atoms in the pyridazine ring suggests its potential to act as a bidentate ligand. The furo[2,3-d]pyridazine scaffold could bridge two metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes. The electronic properties of the furo[2,3-d]pyridazine ligand can also influence the properties of the resulting metal complex, such as its photophysical or magnetic behavior. The versatility of the pyridazine core as a coordinating unit, as demonstrated in various coordination compounds, provides a strong foundation for the future exploration of this compound and its derivatives as ligands for the construction of novel self-assembled metal-organic architectures. mdpi.com
Industrial Applications in Agrochemicals and Related Fields
The pyridazine moiety is a well-established pharmacophore in the agrochemical industry, with several commercial pesticides containing this heterocyclic core. researchgate.net The unique chemical and physical properties of the pyridazine ring contribute to the biological activity of these compounds, making them effective agents for crop protection.
The fungicidal activity of pyridazine derivatives is a particularly active area of research. A patent has described novel pyridazine derivatives with microbicidal, and specifically fungicidal, activity. google.com The search for new fungicides is driven by the need to overcome resistance to existing treatments and to develop more effective and environmentally benign solutions.
Research into new fungicidal compounds has explored a variety of heterocyclic scaffolds. For instance, novel pyrrolo[2,3-d]thiazole derivatives have been synthesized and shown to have significant fungicidal activity against various plant pathogens. nih.gov Furthermore, a series of N-acyl-N-arylalaninates incorporating a 3,4-dichloroisothiazole moiety have demonstrated moderate fungicidal activity. mdpi.com
While direct studies on the agrochemical properties of this compound are limited, the presence of the dichlorinated pyridazine core suggests its potential as a lead structure for the development of new agrochemicals. The chlorine atoms can be strategically replaced to modulate the biological activity and selectivity of the compound. The broader research into the fungicidal properties of pyridazine and other chlorinated heterocyclic compounds provides a strong rationale for investigating the potential of this compound and its derivatives in the field of crop protection.
| Agrochemical Class | Target Activity | Reference |
| Pyridazine Derivatives | Herbicidal, fungicidal, insecticidal | researchgate.net |
| Patented Pyridazine Derivatives | Microbicidal, fungicidal | google.com |
| Pyrrolo[2,3-d]thiazole Derivatives | Fungicidal | nih.gov |
| N-acyl-N-arylalaninates with 3,4-dichloroisothiazole | Fungicidal | mdpi.com |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Furo[2,3-d]pyridazine
The synthesis of the furo[2,3-d]pyridazine core and its derivatives is an area ripe for innovation. While classical methods for constructing fused heterocyclic systems provide a foundation, the development of more efficient, versatile, and sustainable synthetic routes is a key future objective. Drawing inspiration from the broader field of pyridazine (B1198779) chemistry, several promising strategies can be envisioned.
Modern synthetic approaches are increasingly leaning towards multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and reducing waste. The development of novel MCRs tailored for the furo[2,3-d]pyridazine scaffold would be a significant leap forward. Additionally, transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of a wide array of heterocyclic compounds, could be more extensively applied to functionalize the furo[2,3-d]pyridazine core at various positions, enabling the creation of diverse chemical libraries for biological screening.
Furthermore, the exploration of domino or cascade reactions, where a series of intramolecular transformations are triggered by a single event, could provide elegant and atom-economical pathways to complex furo[2,3-d]pyridazine derivatives. Photo- and electro-synthesis are other emerging areas that could offer novel and green alternatives to traditional thermal methods for the construction and derivatization of this heterocyclic system.
Exploration of Untapped Biological Activities for Furo[2,3-d]pyridazine Derivatives
The pyridazine nucleus is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer agents. researchgate.netmdpi.comnih.govresearchgate.netuu.nlnih.gov The furo[2,3-d]pyridazine scaffold, which combines the furan (B31954) and pyridazine rings, therefore represents a promising framework for the discovery of new therapeutic agents.
While the biological activities of furo[2,3-d]pyridazines are relatively underexplored compared to their furo[2,3-d]pyrimidine (B11772683) counterparts, the known activities of other pyridazine-containing heterocycles provide a roadmap for future investigations. For instance, the demonstrated anticancer and kinase inhibitory activities of various fused pyridazine systems suggest that furo[2,3-d]pyridazine derivatives could be promising candidates for oncology drug discovery. rsc.orgconnectjournals.comresearchgate.netjapsonline.com
Future research should focus on the systematic evaluation of furo[2,3-d]pyridazine derivatives against a broad panel of biological targets. High-throughput screening campaigns could unveil unexpected activities in areas such as neurodegenerative diseases, infectious diseases, and metabolic disorders. The exploration of their potential as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions could lead to the identification of novel drug candidates with unique mechanisms of action.
A particularly interesting avenue would be to investigate their potential as bioisosteres of known drugs or biologically active compounds. The unique electronic and steric properties of the furo[2,3-d]pyridazine system could lead to improved pharmacological profiles, such as enhanced potency, selectivity, or pharmacokinetic properties.
Advanced Computational Studies and Molecular Dynamics Simulations in Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired biological activities. The application of these methods to the furo[2,3-d]pyridazine scaffold holds immense potential for accelerating the identification and optimization of novel drug candidates.
Molecular docking studies can be employed to predict the binding modes of furo[2,3-d]pyridazine derivatives to the active sites of various biological targets. This information can guide the design of new analogs with improved binding affinities and selectivities. For instance, docking studies have been instrumental in understanding the interactions of related heterocyclic systems with kinases, a key class of drug targets in oncology. rsc.org
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. uu.nlsemanticscholar.org By simulating the movements of atoms and molecules, MD can reveal crucial information about the stability of binding poses, the role of solvent molecules, and the conformational changes that occur upon ligand binding. This level of detail is invaluable for the rational design of more effective and specific drugs.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish mathematical relationships between the chemical structures of furo[2,3-d]pyridazine derivatives and their biological activities. nih.govmdpi.comrutgers.edu 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D maps that visualize the regions of a molecule where modifications are likely to increase or decrease activity. These models can be powerful predictive tools for designing new compounds with enhanced potency.
While specific computational studies on the furo[2,3-d]pyridazine scaffold are currently limited, the successful application of these techniques to the analogous furo[2,3-d]pyrimidine and other pyridazine-containing systems demonstrates their immense potential for guiding the future design of novel furo[2,3-d]pyridazine-based therapeutic agents. researchgate.netrsc.orgnih.gov
Green Chemistry Approaches in Furo[2,3-d]pyridazine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The application of these principles to the synthesis of furo[2,3-d]pyridazines is a crucial area for future research.
Key areas of focus for greening the synthesis of this scaffold include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste.
Energy Efficiency: Utilizing energy-efficient synthetic techniques such as microwave-assisted synthesis and ultrasound irradiation to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.
Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to reduce reliance on fossil fuels.
By embracing these green chemistry principles, the synthesis of furo[2,3-d]pyridazines can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research.
Integration of Furo[2,3-d]pyridazine Scaffolds in Multicomponent Systems
The furo[2,3-d]pyridazine scaffold can serve as a versatile building block for the construction of more complex multicomponent systems with unique properties and functionalities. The integration of this core into larger molecular architectures opens up exciting possibilities in materials science, supramolecular chemistry, and medicinal chemistry.
For example, furo[2,3-d]pyridazine units could be incorporated into polymers to create materials with novel electronic or optical properties. Their ability to coordinate with metal ions could be exploited in the design of novel catalysts or sensors. In the context of drug design, the furo[2,3-d]pyridazine scaffold could be linked to other pharmacophores to create hybrid molecules with dual or synergistic biological activities. This approach has been successfully employed with other heterocyclic systems to develop drugs with improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
